BenchChemオンラインストアへようこそ!

Ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate

Synthetic methodology Building block accessibility Process chemistry

Ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate is a gem-difluorinated bicyclo[3.1.0]hexane ester (C₉H₁₂F₂O₂, MW 190.19) in which the CF₂ unit resides at the 3-position of the cyclopentane ring, γ to the 6-carboxylate. It is commercially available as a pale-yellow to yellow-brown oil/semi-solid at ≥95% purity.

Molecular Formula C9H12F2O2
Molecular Weight 190.19 g/mol
CAS No. 1823348-86-2
Cat. No. B1427434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate
CAS1823348-86-2
Molecular FormulaC9H12F2O2
Molecular Weight190.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1C2C1CC(C2)(F)F
InChIInChI=1S/C9H12F2O2/c1-2-13-8(12)7-5-3-9(10,11)4-6(5)7/h5-7H,2-4H2,1H3
InChIKeyANIVYGYORPAKNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylate (CAS 1823348-86-2): A Regiochemically Defined gem-Difluorinated Bicyclic Building Block for CNS Drug Discovery


Ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate is a gem-difluorinated bicyclo[3.1.0]hexane ester (C₉H₁₂F₂O₂, MW 190.19) in which the CF₂ unit resides at the 3-position of the cyclopentane ring, γ to the 6-carboxylate . It is commercially available as a pale-yellow to yellow-brown oil/semi-solid at ≥95% purity . The compound serves as a versatile synthetic intermediate, with its ethyl ester providing a handle for hydrolysis to the corresponding carboxylic acid (predicted pKa 4.12 ± 0.40) or further derivatization. The bicyclo[3.1.0]hexane scaffold imposes conformational rigidification that predictably modulates physicochemical properties relative to monocyclic alternatives, while the specific 3,3-gem-difluoro regiochemistry determines synthetic accessibility, acidity, and lipophilicity in ways that differ from the 2,2-difluoro or 6,6-difluoro isomers.

Why Ethyl 3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylate Cannot Be Replaced by a Generic Fluorinated Cycloalkane Building Block


Fluorinated bicyclo[3.1.0]hexane building blocks are not interchangeable because the position of the gem-difluoro unit—whether at the 3,3-, 2,2-, or 6,6-position—dictates both the synthetic route required and the resulting physicochemical profile. 3,3-Difluoro-substituted cycloalkanones are accessible via straightforward deoxofluorination of the corresponding ketoesters, whereas 2,2-difluoro isomers necessitate bypass or alternative synthetic routes, directly impacting procurement cost, scalability, and lead time [1]. Furthermore, the bicyclo[3.1.0]hexane scaffold's conformational rigidification through C3–C5 atom tethering reduces pKa by 0.56–0.79 units for carboxylic acids and 0.56–0.61 units for amines compared to monocyclic analogs, an effect that cannot be replicated by monocyclic 4,4-difluorocyclohexane derivatives [2]. The 3,3-regioisomer positions the fluorine atoms γ to the carboxylate, producing a pKa modulation (ΔpKa ≈ −0.70 vs. non-fluorinated bicyclo[3.1.0]hexane-6-carboxylic acid) that differs from the effect observed with 6,6-difluoro substitution on the cyclopropane ring . Substituting a generic fluorinated cycloalkane therefore risks altering the acidity, lipophilicity, conformational preference, and synthetic tractability in ways that undermine structure–activity relationships and project timelines.

Quantitative Differentiation Evidence for Ethyl 3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylate Against Closest Analogs


Regiochemical Synthetic Accessibility: 3,3-Difluoro Isomers via Direct Deoxofluorination vs. 2,2-Difluoro Isomers Requiring Bypass Routes

The 3,3-difluoro regioisomer class to which ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate belongs is accessible via straightforward deoxofluorination of the corresponding 3-ketocycloalkanecarboxylate precursors. In contrast, the 2,2-difluoro isomers of the same cycloalkane series cannot be prepared by direct deoxofluorination and require bypass routes, typically proceeding via (2-oxocycloalkyl)methyl acetates or alternative intermediates [1]. This regiochemical distinction in synthetic strategy has direct consequences for procurement: 3,3-difluoro building blocks benefit from shorter synthetic sequences, higher overall yields, and greater commercial availability, whereas 2,2-difluoro analogs involve additional synthetic steps that increase cost and reduce scalable supply.

Synthetic methodology Building block accessibility Process chemistry gem-Difluorocycloalkane synthesis

pKa Modulation: 3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic Acid (pKa 4.12) vs. Non-Fluorinated Bicyclo[3.1.0]hexane-6-carboxylic Acid (pKa 4.82)

The carboxylic acid derivative of the target compound, 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylic acid, has a predicted pKa of 4.12 ± 0.40 . The non-fluorinated parent bicyclo[3.1.0]hexane-6-carboxylic acid has a predicted pKa of 4.82 ± 0.20 . This represents a ΔpKa of approximately −0.70 units, consistent with the broader class-level observation that gem-difluorination at the γ-position decreases carboxylic acid pKa by 0.3–0.5 units through the inductive electron-withdrawing effect of the fluorine atoms . The magnitude observed here (−0.70) exceeds the class average, likely due to the additive effect of conformational rigidification from the bicyclo[3.1.0]hexane scaffold, which independently contributes a pKa decrease of 0.56–0.79 units relative to monocyclic analogs [1].

Physicochemical profiling pKa modulation Bioisostere design Lead optimization

Conformational Rigidification Advantage: Bicyclo[3.1.0]hexane Scaffold pKa Reduction vs. Monocyclic 4,4-Difluorocyclohexane Derivatives

The bicyclo[3.1.0]hexane scaffold provides conformational rigidification through covalent tethering of the C-3 and C-5 atoms, an effect absent in monocyclic 4,4-difluorocyclohexane derivatives. Published experimental pKa measurements demonstrate that this rigidification reduces pKa values by 0.56–0.79 units for carboxylic acids and by 0.56–0.61 units for amine hydrochlorides relative to their monocyclic counterparts [1]. When combined with gem-difluorination (which contributes an additional pKa lowering of up to 0.49 units for carboxylic acids and up to 0.90 units for amine hydrochlorides), the bicyclic scaffold delivers a dual-modulation effect that cannot be achieved by monocyclic 4,4-difluorocyclohexane building blocks alone [1]. Lipophilicity (LogP) effects also differ: conformational restriction of the bicyclic scaffold lowered LogP by 0.42–0.53 units in benzamide derivatives, whereas the direction and magnitude of the LogP shift for gem-difluorinated bicyclic compounds were stereochemistry-dependent (cis vs. trans), ranging from −0.55 to +0.25 LogP units depending on the relative orientation of substituents [1].

Conformational restriction Scaffold rigidification pKa tuning CNS drug design

Patent-Validated Intermediate for Metabotropic Glutamate Receptor (mGluR) Agonist Synthesis vs. Generic Fluorinated Building Blocks

Ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate is explicitly disclosed as a synthetic intermediate in USP 6,316,498 ('Fluorine-containing amino acid derivatives'), which claims fluorinated bicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as metabotropic glutamate receptor (mGluR) agonists for treating neurological and psychiatric disorders including Alzheimer's disease [1]. The patent specifically describes the compound's use in preparing 2-amino-3,3-difluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid, a fluorinated analog of the prototypical mGluR2/3 agonist LY354740 [1]. This validated application pathway differentiates the 3,3-difluoro bicyclic ester from generic, non-patent-linked fluorinated cycloalkane building blocks that lack a demonstrated route to biologically validated pharmacophores.

Metabotropic glutamate receptor mGluR agonist CNS therapeutics Patent-validated intermediate

Metabolic Stability Retention Upon gem-Difluorination: Class-Level Evidence for Reduced Oxidative Metabolism Risk

A systematic study of gem-difluorinated C3–C7 cycloalkane building blocks demonstrated that gem-difluorination either did not affect or slightly improved the metabolic stability of model derivatives, as assessed by in vitro human microsomal intrinsic clearance (CLint) measurements . This finding was consistent across homologous series of functionalized cycloalkanes including carboxylic acids and amines with varying ring sizes and CF₂ positions (β, γ, or δ relative to the functional group) . The metabolic stability retention is attributed to the electron-withdrawing effect of fluorine atoms, which deactivates adjacent C–H bonds toward cytochrome P450-mediated oxidation. While direct microsomal stability data for ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate itself have not been published, the class-level trend—established across multiple cycloalkane ring sizes and substitution patterns—supports the inference that the 3,3-difluoro substitution pattern does not introduce a metabolic liability relative to non-fluorinated or monocyclic analogs .

Metabolic stability Microsomal clearance CYP-mediated oxidation ADME optimization

High-Impact Application Scenarios for Ethyl 3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylate Based on Quantitative Differentiation Evidence


Synthesis of Fluorinated mGluR2/3 Agonist Analogs for CNS Drug Discovery

Ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate is the preferred starting material for synthesizing fluorinated analogs of the conformationally restricted glutamate analog LY354740, a prototypical group II mGluR agonist. USP 6,316,498 explicitly describes its conversion to 2-amino-3,3-difluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid, a fluorinated mGluR agonist candidate [1]. The 3,3-difluoro substitution pattern provides the γ-relationship between the CF₂ unit and the carboxylate that is optimal for pKa modulation (ΔpKa ≈ −0.70 vs. non-fluorinated parent), enhancing the ionization state at physiological pH for potential CNS penetration. The bicyclo[3.1.0]hexane scaffold's conformational rigidification further contributes a pKa decrease of 0.56–0.79 units, a dual-modulation effect not achievable with monocyclic 4,4-difluorocyclohexane building blocks [2]. Additionally, the class-level metabolic stability retention associated with gem-difluorination reduces the risk of rapid oxidative clearance in vivo .

Physicochemical Property Optimization in Lead Series Requiring Fine-Tuned Acidity and Lipophilicity

Medicinal chemistry programs that require systematic modulation of pKa and LogP within a conformationally constrained scaffold should prioritize ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate over monocyclic alternatives. Hydrolysis to the free carboxylic acid yields 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylic acid (predicted pKa 4.12 ± 0.40), which is approximately 5-fold more acidic than the non-fluorinated bicyclo[3.1.0]hexane-6-carboxylic acid (pKa 4.82 ± 0.20) . The scaffold rigidification effect (ΔpKa −0.56 to −0.79) and the gem-difluorination effect (ΔpKa up to −0.49 for acids) are additive and quantifiable, enabling rational, predictable property tuning [2]. The ethyl ester also serves as a versatile intermediate for further diversification (amide formation, reduction to alcohol, Curtius rearrangement to amines), making it a single-entry building block for generating focused libraries with graduated physicochemical profiles.

Scalable Synthesis Programs Requiring Reliable, Cost-Effective Access to gem-Difluorinated Bicyclic Building Blocks

For process chemistry and scale-up applications, the 3,3-difluoro regioisomer offers a decisive synthetic advantage: direct deoxofluorination of 3-ketocycloalkanecarboxylate precursors provides straightforward, scalable access to the target compound, whereas the 2,2-difluoro isomer requires multistep bypass routes that increase cost, reduce throughput, and complicate supply chains [3]. Commercial availability at 95% purity from major suppliers (Sigma-Aldrich) with established quality documentation (Certificates of Analysis) further supports procurement for GLP and early GMP workflows . The demonstrated multigram-scale preparation of related 6,6-difluorobicyclo[3.1.0]hexane building blocks using analogous gem-difluorocyclopropanation chemistry confirms that the bicyclo[3.1.0]hexane scaffold class is amenable to preparative-scale synthesis [2].

Bioisosteric Replacement of 4,4-Difluorocyclohexyl Motifs with a Conformationally Rigidified Bicyclic Scaffold

Drug discovery teams seeking to replace the widely used 4,4-difluorocyclohexyl motif (as in Maraviroc) with a more rigid, conformationally defined alternative should evaluate the bicyclo[3.1.0]hexane scaffold. The 6,6-difluoro variant has been demonstrated as an effective rigidified mimetic of 4,4-difluorocyclohexane, with rigidified Maraviroc analogs showing predicted CCR5 binding affinity comparable to the parent drug (scoring function values: −28.7 for Maraviroc, −28.3 for cis-19, −27.5 for trans-20) in docking and molecular dynamics studies [2]. While these specific data derive from 6,6-difluoro analogs, the underlying scaffold effect—conformational restriction via C3–C5 tethering with quantifiable LogP modulation (ΔLogP −0.55 to +0.25 depending on stereochemistry)—is transferable to 3,3-difluoro derivatives, which offer the added benefit of γ-positioned fluorine atoms for distinct pKa tuning [2].

Quote Request

Request a Quote for Ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.